Cas no 24565-03-5 (2-Amino-N-(4-anilinophenyl)benzamide)

2-Amino-N-(4-anilinophenyl)benzamide structure
24565-03-5 structure
Product Name:2-Amino-N-(4-anilinophenyl)benzamide
CAS No:24565-03-5
MF:C19H17N3O
MW:303.357784032822
CID:1076087
PubChem ID:1653270
Update Time:2025-07-17

2-Amino-N-(4-anilinophenyl)benzamide Chemical and Physical Properties

Names and Identifiers

    • 2-Amino-N-(4-anilinophenyl)benzamide
    • (2-aminophenyl)-N-[4-(phenylamino)phenyl]carboxamide
    • 2-amino-N-[4-(phenylamino)phenyl]benzamide
    • AC1LVECI
    • ARONIS008609
    • CTK7F8977
    • MolPort-000-900-641
    • 24565-03-5
    • DTXSID00364710
    • 2-Amino-N-(4-(phenylamino)phenyl)benzamide
    • STL064828
    • AKOS000319439
    • CS-0320615
    • AN-329/43248815
    • MS-9686
    • SCHEMBL12491782
    • MDL: MFCD05870469
    • Inchi: 1S/C19H17N3O/c20-18-9-5-4-8-17(18)19(23)22-16-12-10-15(11-13-16)21-14-6-2-1-3-7-14/h1-13,21H,20H2,(H,22,23)
    • InChI Key: OFQVXAGDEDPCHR-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC=CC=1N)NC1C=CC(=CC=1)NC1C=CC=CC=1

Computed Properties

  • Exact Mass: 303.137162174g/mol
  • Monoisotopic Mass: 303.137162174g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 5
  • Complexity: 373
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.5
  • Topological Polar Surface Area: 67.2Ų

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Additional information on 2-Amino-N-(4-anilinophenyl)benzamide

2-Amino-N-(4-anilinophenyl)benzamide: A Comprehensive Overview of CAS No. 24565-03-5

2-Amino-N-(4-anilinophenyl)benzamide, also known by its CAS number 24565-03-5, is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This molecule, characterized by its unique structural features, has shown promising potential in various applications, particularly in the development of new therapeutic agents.

The chemical structure of 2-Amino-N-(4-anilinophenyl)benzamide consists of an aniline moiety attached to a benzamide group, with an additional amino group. This combination of functional groups imparts specific chemical and biological properties that make it a valuable candidate for further investigation. The aniline moiety is known for its aromaticity and electron-donating capabilities, while the benzamide group contributes to the compound's overall stability and solubility.

Recent studies have focused on the pharmacological properties of 2-Amino-N-(4-anilinophenyl)benzamide. One notable area of research involves its potential as an anti-inflammatory agent. In vitro studies have demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that 2-Amino-N-(4-anilinophenyl)benzamide could be a promising lead compound for the development of new anti-inflammatory drugs.

In addition to its anti-inflammatory properties, 2-Amino-N-(4-anilinophenyl)benzamide has also been investigated for its potential as an anticancer agent. Preclinical studies have shown that this compound can induce apoptosis in various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the modulation of key signaling pathways, such as the PI3K/Akt and MAPK pathways, which are frequently dysregulated in cancer cells.

The solubility and stability of 2-Amino-N-(4-anilinophenyl)benzamide are important factors to consider in its pharmaceutical development. Researchers have employed various techniques to enhance these properties, including the use of prodrugs and nanoparticle formulations. For instance, encapsulating the compound in liposomes or polymeric nanoparticles has been shown to improve its bioavailability and reduce toxicity, making it more suitable for clinical applications.

Clinical trials are currently underway to evaluate the safety and efficacy of 2-Amino-N-(4-anilinophenyl)benzamide. Early-phase trials have demonstrated favorable pharmacokinetic profiles and tolerability in human subjects. These results are encouraging and provide a strong foundation for advancing the compound into later-stage clinical trials.

The potential applications of 2-Amino-N-(4-anilinophenyl)benzamide extend beyond inflammation and cancer. Recent research has also explored its use in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Preliminary studies suggest that this compound may have neuroprotective effects by reducing oxidative stress and inhibiting neuroinflammation. These findings open up new avenues for therapeutic intervention in these debilitating conditions.

In conclusion, 2-Amino-N-(4-anilinophenyl)benzamide (CAS No. 24565-03-5) is a multifaceted compound with a wide range of potential applications in medicine. Its unique chemical structure and pharmacological properties make it a valuable candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, it is likely that this compound will play an increasingly important role in the treatment of various diseases.

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